molecular formula C20H12ClN3O2S B2809572 (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile CAS No. 476675-29-3

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile

Cat. No. B2809572
M. Wt: 393.85
InChI Key: VVQOLWRESVNMDT-XPNFCJTCSA-N
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Description

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C20H12ClN3O2S and its molecular weight is 393.85. The purity is usually 95%.
BenchChem offers high-quality (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of new series of (2E,4E)-5-aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles, which undergo regiospecific bromination at the C5 position of the thiazole ring. This process is significant in organic synthesis, indicating potential in developing novel compounds with specific properties (Pakholka et al., 2021).

Piezochromic Fluorescence Behavior

  • The compound demonstrates piezochromic fluorescence behavior, which is influenced by subtle structural changes. This property is essential in materials science, particularly in the development of pressure-sensitive materials (Man et al., 2019).

Antimicrobial Applications

  • Derivatives of this compound have shown potential in antimicrobial activity, indicating their relevance in the development of new antimicrobial agents. This is crucial in the field of medical chemistry, especially given the rising concern over antibiotic resistance (Abdel-Monem, 2010).

Conformational and Chemical Transformations

  • The compound is involved in studies exploring the conformational and chemical transformations of ortho-substituted aromatic nitroso oxides. Understanding these transformations is vital for the synthesis of new organic compounds with specific properties (Chainikova et al., 2017).

Structural Analysis

  • Research involving the compound includes detailed structural analysis, contributing to a better understanding of molecular conformations and interactions. Such studies are crucial in the field of crystallography and molecular design (Nayak et al., 2009).

properties

IUPAC Name

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O2S/c21-17-10-8-14(9-11-17)18-13-27-20(23-18)16(12-22)6-3-5-15-4-1-2-7-19(15)24(25)26/h1-11,13H/b5-3+,16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOLWRESVNMDT-XPNFCJTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile

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